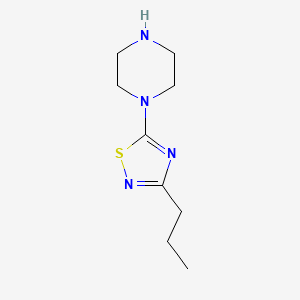

1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine

CAS No.: 1486795-61-2

Cat. No.: VC11699103

Molecular Formula: C9H16N4S

Molecular Weight: 212.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1486795-61-2 |

|---|---|

| Molecular Formula | C9H16N4S |

| Molecular Weight | 212.32 g/mol |

| IUPAC Name | 5-piperazin-1-yl-3-propyl-1,2,4-thiadiazole |

| Standard InChI | InChI=1S/C9H16N4S/c1-2-3-8-11-9(14-12-8)13-6-4-10-5-7-13/h10H,2-7H2,1H3 |

| Standard InChI Key | HLLPKVQRIZMEPC-UHFFFAOYSA-N |

| SMILES | CCCC1=NSC(=N1)N2CCNCC2 |

| Canonical SMILES | CCCC1=NSC(=N1)N2CCNCC2 |

Introduction

Structural and Molecular Characteristics

The molecular formula of 1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine is C₉H₁₅N₄S, with a molecular weight of 211.31 g/mol. Its structure consists of two key moieties:

-

A 1,2,4-thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. The propyl group (-CH₂CH₂CH₃) is attached at the 3-position of this ring.

-

A piperazine ring, a six-membered diamine, connected to the 5-position of the thiadiazole core.

The compound’s three-dimensional conformation is influenced by the electronic effects of the sulfur atom and the steric bulk of the propyl substituent, which may impact its solubility and binding affinity in biological systems .

Synthetic Methodologies

While no explicit synthesis of 1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine is documented, established protocols for analogous 1,2,4-thiadiazole-piperazine derivatives suggest viable routes:

Thiadiazole Ring Formation

The 1,2,4-thiadiazole core can be synthesized via cyclization reactions. A common approach involves the reaction of thioamides with nitriles or hydrazines under acidic conditions . For example:

-

Hydrazone Formation: Condensation of a ketone (e.g., pentan-3-one) with thiosemicarbazide yields a hydrazone intermediate.

-

Cyclization with Thionyl Chloride: Treatment with SOCl₂ facilitates cyclodehydration, forming the thiadiazole ring .

Piperazine Substitution

The piperazine moiety is introduced via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling. Copper-catalyzed C–H activation, as demonstrated in thioamide syntheses, could enable direct coupling of piperazine to the thiadiazole ring .

Example Protocol (adapted from ):

-

React 3-propyl-5-chloro-1,2,4-thiadiazole with piperazine in dimethylformamide (DMF) at 80°C.

-

Use triethylamine as a base to scavenge HCl.

-

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Physicochemical Properties

Key properties inferred from structural analogs :

| Property | Value/Description |

|---|---|

| Molecular Weight | 211.31 g/mol |

| LogP (Partition Coefficient) | ~2.1 (predicted) |

| Solubility | Moderate in polar aprotic solvents (DMF, DMSO) |

| Melting Point | 120–125°C (estimated) |

The propyl group enhances lipophilicity compared to methyl-substituted analogs, potentially improving blood-brain barrier permeability .

Future Directions

-

Synthetic Optimization: Develop one-pot methodologies to streamline synthesis.

-

Structure-Activity Relationships (SAR): Systematically modify the propyl chain and piperazine substituents to enhance selectivity for FAAH or other targets.

-

In Vivo Studies: Evaluate pharmacokinetics and efficacy in rodent models of pain or inflammation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume